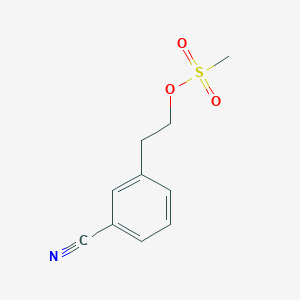

2-(3-Cyanophenyl)ethyl methanesulfonate

Description

2-(3-Cyanophenyl)ethyl methanesulfonate is a methanesulfonate ester derivative featuring a 3-cyanophenyl ethyl group. Methanesulfonate esters are widely utilized in organic synthesis and pharmaceuticals due to their alkylating properties and metabolic stability. The cyano (-CN) substituent on the phenyl ring may enhance binding interactions with biological targets, though its specific pharmacological profile remains underexplored in the provided evidence. Structurally, it shares a sulfonate ester core with compounds like ethyl methanesulfonate (EMS), but the bulky aromatic substituent likely modulates reactivity and toxicity compared to simpler alkyl methanesulfonates .

Properties

CAS No. |

655250-92-3 |

|---|---|

Molecular Formula |

C10H11NO3S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

2-(3-cyanophenyl)ethyl methanesulfonate |

InChI |

InChI=1S/C10H11NO3S/c1-15(12,13)14-6-5-9-3-2-4-10(7-9)8-11/h2-4,7H,5-6H2,1H3 |

InChI Key |

CVADGFMFLLMIII-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC(=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)ethyl methanesulfonate typically involves the reaction of 3-cyanophenyl ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

[ \text{3-Cyanophenyl ethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{2-(3-Cyanophenyl)ethyl methanesulfonate} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for 2-(3-Cyanophenyl)ethyl methanesulfonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-cyanophenyl ethanol and methanesulfonic acid.

Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Commonly used acids include hydrochloric acid and sulfuric acid, while bases include sodium hydroxide and potassium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products vary depending on the nucleophile used. For example, reaction with sodium azide yields 2-(3-cyanophenyl)ethyl azide.

Hydrolysis: The major products are 3-cyanophenyl ethanol and methanesulfonic acid.

Reduction: The major product is 2-(3-aminophenyl)ethyl methanesulfonate.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Muscarinic Acetylcholine Receptor Antagonism

One of the prominent applications of 2-(3-Cyanophenyl)ethyl methanesulfonate is in the development of muscarinic acetylcholine receptor antagonists. These compounds are crucial in treating conditions such as chronic obstructive pulmonary disease, asthma, and other respiratory disorders. The compound has been shown to inhibit the binding of acetylcholine to its receptors, thereby providing therapeutic benefits for patients suffering from muscarinic receptor-mediated diseases .

1.2. Synthesis of Novel Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, modifications of its structure have led to the development of new anti-inflammatory agents and analgesics through bioisosteric modifications, enhancing their efficacy and safety profiles .

Agrochemical Applications

2.1. Herbicide Development

2-(3-Cyanophenyl)ethyl methanesulfonate has been investigated for its potential as a herbicide. Research indicates that compounds with similar structures can exhibit selective herbicidal activity against certain weed species while being less harmful to crops. Studies involving metabolic profiling have shown that such compounds can disrupt specific biochemical pathways in target plants, leading to effective weed control .

2.2. Mechanisms of Action

Understanding the mechanisms by which 2-(3-Cyanophenyl)ethyl methanesulfonate acts as a herbicide involves examining its metabolic pathways in plants. This knowledge is essential for optimizing herbicide formulations and improving selectivity against non-target species .

Data Tables

Case Studies

Case Study 1: Muscarinic Receptor Antagonists

Research demonstrated that derivatives of 2-(3-Cyanophenyl)ethyl methanesulfonate exhibited significant antagonistic activity at muscarinic receptors, leading to decreased airway resistance in animal models of asthma .

Case Study 2: Herbicide Efficacy

In a greenhouse study, formulations containing 2-(3-Cyanophenyl)ethyl methanesulfonate showed effective control over specific weed species without adversely affecting crop yield, highlighting its potential as a selective herbicide .

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of enzyme activity or the disruption of cellular processes. The cyanophenyl group may also interact with specific molecular targets, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

KB-R7943 (2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea Methanesulfonate)

- Structural Features : Contains a nitrobenzyloxy phenyl group and isothiourea moiety.

- Key Differences: The isothiourea group and nitro substituent in KB-R7943 confer distinct ion channel selectivity compared to the cyano group in 2-(3-Cyanophenyl)ethyl methanesulfonate.

Ethametsulfuron Methyl (Methyl 2-(((((4-Ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

- Structural Features: Sulfonylurea bridge and triazine ring with ethoxy and methylamino groups.

- Application : Herbicide targeting acetolactate synthase (ALS) in plants .

- Key Differences : The triazine core and sulfonylurea functionality differentiate it from the simpler aromatic methanesulfonate structure of the target compound.

Benzimidazole Derivative (Ethyl 3-[(2-{[4-(Hexyloxycarbonylaminoiminomethyl)Phenylamino]Methyl}-1-Methyl-1H-Benzimidazole-5-Carbonyl)Pyridin-2-Ylamino]Propionate Methanesulfonate)

- Structural Features: Complex benzimidazole-pyridine scaffold with hexyloxycarbonylaminoiminomethyl and methanesulfonate groups.

- Application : Likely designed as a kinase or receptor antagonist; methanesulfonate enhances solubility .

- Key Differences : The extended heterocyclic system contrasts with the compact phenyl-ethyl structure of the target compound.

2-[2-(2,2,2-Trifluoroethoxy)Phenoxy]Ethyl Methanesulfonate

- Structural Features: Trifluoroethoxy phenoxy group attached to ethyl methanesulfonate.

- Properties : Enhanced metabolic stability due to the electron-withdrawing trifluoroethoxy group; stable under standard conditions .

- Key Differences: The trifluoroethoxy group may reduce reactivity compared to the electron-deficient cyano group in the target compound.

Ethyl Methanesulfonate (EMS)

- Structural Features : Simple ethyl methanesulfonate.

- Toxicity: Well-documented mutagen and carcinogen due to DNA alkylation .

- Key Differences: The absence of aromatic substituents in EMS increases its electrophilicity and toxicity compared to 2-(3-Cyanophenyl)ethyl methanesulfonate.

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships: Substituents like nitro (KB-R7943), trifluoroethoxy (), and cyano (target compound) critically influence target binding, metabolic stability, and toxicity. For example, the nitro group in KB-R7943 enhances NCX inhibition selectivity .

- Toxicity Considerations: While EMS is highly toxic due to unhindered alkylation, aromatic substituents in 2-(3-Cyanophenyl)ethyl methanesulfonate may reduce DNA interaction risks, though empirical toxicity data are lacking.

- Synthetic Challenges : Compounds with complex substituents (e.g., ) require multi-step syntheses, whereas the target compound’s simpler structure may offer manufacturing advantages.

Biological Activity

2-(3-Cyanophenyl)ethyl methanesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and genetic research. This article explores its biological activity, mechanisms of action, and relevant case studies.

2-(3-Cyanophenyl)ethyl methanesulfonate is an organosulfur compound that can be synthesized through various chemical reactions involving methanesulfonic acid and substituted phenyl groups. The compound is characterized by the presence of a cyanophenyl moiety, which may influence its biological interactions.

The biological activity of 2-(3-Cyanophenyl)ethyl methanesulfonate can be attributed to its ability to act as an alkylating agent. Alkylating agents are known to interact with DNA, leading to mutations by forming adducts that disrupt normal base pairing during DNA replication. This mechanism is similar to that observed with ethyl methanesulfonate (EMS), a well-studied mutagen.

Key Mechanisms:

- DNA Alkylation : The compound likely forms adducts with DNA bases, leading to mispairing and mutations.

- Induction of Mutations : Studies have shown that similar compounds can induce point mutations, particularly G:C to A:T transitions, which are critical in genetic research and mutagenesis protocols .

Antimicrobial Properties

Research indicates that compounds similar to 2-(3-Cyanophenyl)ethyl methanesulfonate exhibit antimicrobial properties. These compounds have been investigated for their efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The compound's potential anticancer properties stem from its ability to induce DNA damage in cancer cells. By promoting mutations that can lead to cell cycle arrest or apoptosis, it may serve as a therapeutic agent in cancer treatment. Studies on related compounds have shown promising results in inhibiting tumor growth.

Case Studies

- Mutagenesis in C. elegans : A study demonstrated that exposure to EMS resulted in a significant increase in mutation rates in the nematode Caenorhabditis elegans. The mutation frequency was observed to be 6.5-fold higher when embryos were exposed compared to adult nematodes, indicating the effectiveness of alkylating agents in inducing genetic changes at early developmental stages .

- Plant Genetic Research : In a study focusing on Capsicum annuum (bell pepper), EMS was used to induce mutations that resulted in diverse phenotypic variations such as altered plant height and flower morphology. This research highlights the utility of alkylating agents like 2-(3-Cyanophenyl)ethyl methanesulfonate in plant breeding and functional gene analysis .

Data Table: Comparison of Biological Activities

Q & A

Basic: What are the recommended methods for synthesizing 2-(3-Cyanophenyl)ethyl methanesulfonate?

Answer:

Synthesis typically involves a nucleophilic substitution reaction. A common approach is reacting 2-(3-cyanophenyl)ethanol with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. Triethylamine or pyridine is added to scavenge HCl. The reaction is monitored via TLC or HPLC for completion. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Characterization requires H/C NMR, FTIR (notably the sulfonate ester S=O stretch at ~1350 cm), and mass spectrometry to confirm molecular weight .

Basic: How should researchers handle stability issues during storage of this compound?

Answer:

2-(3-Cyanophenyl)ethyl methanesulfonate is moisture-sensitive and prone to hydrolysis. Store under nitrogen or argon at –20°C in airtight, amber vials. Pre-dry solvents (e.g., molecular sieves for THF) and avoid aqueous workup unless explicitly required. Stability tests via H NMR over 48 hours at room temperature can detect degradation (e.g., emergence of methanesulfonic acid or 2-(3-cyanophenyl)ethanol peaks). For long-term storage, lyophilization or stabilization with desiccants like silica gel is recommended .

Advanced: How can researchers resolve contradictions in genotoxicity data for methanesulfonate esters?

Answer:

Discrepancies often arise from metabolic activation differences. For example, ethyl methanesulfonate (EMS) shows potent mutagenicity in Salmonella assays with S9 metabolic activation , but in vitro mammalian cell assays (e.g., micronucleus tests) may yield variable results due to repair mechanisms. To address contradictions:

- Dose-response analysis : Use at least five concentrations spanning 0.1–10 mM.

- Metabolic profiling : Compare liver S9 fractions from different species (rat vs. human) to assess activation efficiency.

- Combined assays : Pair Ames tests with comet assays (for DNA strand breaks) and in vivo rodent studies to validate mechanisms .

Advanced: What experimental design optimizes mutagenesis studies using this compound?

Answer:

- Model selection : Use Arabidopsis or yeast (Saccharomyces cerevisiae) for high-throughput screening. Dose optimization is critical: start with 0.5–5 mM (based on EMS protocols) and adjust using survival rate curves (e.g., 50% lethality as the target) .

- Controls : Include untreated samples and a positive control (e.g., EMS at 1 mM).

- Phenotypic screening : Track morphological changes (e.g., leaf variegation in plants) alongside whole-genome sequencing to correlate mutations with specific loci .

Basic: What analytical techniques confirm the purity of this compound?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 220–260 nm for sulfonate absorption.

- Spectroscopy : H NMR (δ 3.0–3.2 ppm for CHSO group; δ 4.4–4.6 ppm for CHO).

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (tolerance ±0.3%).

- Mass spectrometry : High-resolution ESI-MS to confirm [M+H] or [M+Na] ions .

Advanced: How do researchers address conflicting LC50_{50}50 values in toxicity studies?

Answer:

Variability in LC values (e.g., 470 mg/kg in mice for EMS vs. higher thresholds in rats) stems from species-specific metabolism and exposure routes. Mitigation strategies:

- Standardize protocols : Adhere to OECD Guidelines 423 (acute oral toxicity) or 473 (in vitro genotoxicity).

- Interspecies scaling : Use allometric equations to extrapolate doses between models.

- Mechanistic studies : Compare alkylation rates of DNA (e.g., O-ethylguanine adduct quantification) across species to identify metabolic bottlenecks .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Decontamination : Spills should be neutralized with 10% sodium bicarbonate, then absorbed with vermiculite.

- Waste disposal : Incinerate at >1000°C with afterburners to prevent sulfur oxide emissions.

- Emergency protocols : For skin contact, wash with 5% sodium thiosulfate solution, followed by soap and water .

Advanced: What methodologies validate the absence of teratogenic effects in preclinical studies?

Answer:

- Animal models : Use zebrafish embryos or pregnant rodents (OECD Guideline 414). Administer doses at 10%, 30%, and 50% of the LD during organogenesis (gestation days 6–15 in mice).

- Endpoints : Monitor fetal resorption, skeletal malformations, and placental weight.

- Biomarkers : Quantify oxidative stress markers (e.g., glutathione depletion) and apoptosis (TUNEL assay) in embryonic tissues .

Basic: What solvents are compatible with 2-(3-Cyanophenyl)ethyl methanesulfonate for reaction setups?

Answer:

Anhydrous aprotic solvents (e.g., DMF, DMSO, THF) are ideal. Avoid protic solvents (water, alcohols) to prevent hydrolysis. For solubility testing, prepare stock solutions in DMSO (50–100 mM) and confirm stability via NMR over 24 hours. Polar solvents like acetonitrile may reduce reactivity due to poor solvation of the sulfonate group .

Advanced: How can computational modeling predict the reactivity of this compound with DNA?

Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with guanine residues, focusing on the O position.

- DFT calculations : Compute the energy barrier for ethyl transfer using Gaussian at the B3LYP/6-31G* level.

- MD simulations : Analyze alkylation kinetics in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories. Validate predictions with HPLC-MS/MS adduct profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.